2-(2-Methoxystyryl)quinoline-8-carboxylic acid
Description
2-(2-Methoxystyryl)quinoline-8-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities
Properties
Molecular Formula |
C19H15NO3 |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-[(E)-2-(2-methoxyphenyl)ethenyl]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C19H15NO3/c1-23-17-8-3-2-5-13(17)9-11-15-12-10-14-6-4-7-16(19(21)22)18(14)20-15/h2-12H,1H3,(H,21,22)/b11-9+ |
InChI Key |
XFQFDWBBIMCVCM-PKNBQFBNSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NC3=C(C=CC=C3C(=O)O)C=C2 |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NC3=C(C=CC=C3C(=O)O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxystyryl)quinoline-8-carboxylic acid typically involves the condensation of 2-methoxybenzaldehyde with 8-aminoquinoline-2-carboxylic acid under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of quinoline derivatives, including 2-(2-Methoxystyryl)quinoline-8-carboxylic acid, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxystyryl)quinoline-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline-8-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Biological Activities
The biological activities of 2-(2-Methoxystyryl)quinoline-8-carboxylic acid are diverse, with notable applications in:
1. Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines, including lung (A-549), liver (HepG2), and cervical (HeLa) cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance potency against cancer cells.
2. Antimicrobial Properties
Quinoline derivatives have been extensively studied for their antimicrobial activities. Compounds related to 2-(2-Methoxystyryl)quinoline-8-carboxylic acid have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. This is particularly relevant in the context of rising antibiotic resistance . The ability to inhibit bacterial DNA gyrase is a common mechanism observed in these compounds, making them potential candidates for developing new antibiotics.
3. Tuberculosis Treatment
Recent studies have explored the potential of quinoline carboxylic acids as inhibitors of Mycobacterium tuberculosis. Compounds structurally related to 2-(2-Methoxystyryl)quinoline-8-carboxylic acid have been found to exhibit activity against both replicating and non-replicating forms of the bacterium, suggesting their utility in treating tuberculosis . The docking studies indicate favorable interactions with bacterial targets, supporting further investigation into their therapeutic potential.
Case Studies
Several case studies illustrate the effectiveness of quinoline derivatives in clinical settings:
- Anticancer Efficacy : A study involving a series of quinoline derivatives demonstrated significant anticancer activity against multiple human cancer cell lines, with IC50 values indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Screening : In a comparative study, various quinoline derivatives were screened for antimicrobial activity against common pathogens. Results indicated that certain derivatives had lower minimum inhibitory concentrations (MICs) than traditional antibiotics, highlighting their potential as alternative treatments .
Mechanism of Action
The mechanism of action of 2-(2-Methoxystyryl)quinoline-8-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can inhibit specific enzymes involved in cellular processes, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Quinoline-2-carboxylic acid
- Quinoline-4-carboxylic acid
- 2-Methylquinoline-3-carboxylic acid
Uniqueness
2-(2-Methoxystyryl)quinoline-8-carboxylic acid is unique due to the presence of the methoxystyryl group, which enhances its ability to interact with biological targets and improves its solubility in organic solvents. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific biological activities .
Biological Activity
2-(2-Methoxystyryl)quinoline-8-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a quinoline core structure substituted with a methoxystyryl group and a carboxylic acid functional group. This unique structure contributes to its biological activity, allowing it to interact with various biological targets.
Research indicates that 2-(2-Methoxystyryl)quinoline-8-carboxylic acid exhibits multiple mechanisms of action, which can be summarized as follows:
- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines, including human colon cancer (HCT-116) and breast cancer (MCF-7) cells. Studies suggest that it induces apoptosis and inhibits cell proliferation through the modulation of key signaling pathways associated with cancer progression .
- Antimicrobial Effects : The compound has demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria. It exhibits potent activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential as an antibacterial agent .
- Anti-inflammatory Properties : Preliminary studies indicate that 2-(2-Methoxystyryl)quinoline-8-carboxylic acid may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators .
Anticancer Activity
One notable study evaluated the cytotoxic effects of 2-(2-Methoxystyryl)quinoline-8-carboxylic acid on various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Inhibition of cell proliferation |
| Caco-2 | 10.0 | Modulation of cell cycle regulators |
These findings highlight the compound's potential as a lead candidate for developing new anticancer therapies.
Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against several pathogenic bacteria:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 22 | 0.0625 |
| Klebsiella pneumoniae | 25 | 0.125 |
| Escherichia coli | 18 | 0.250 |
The results demonstrate that 2-(2-Methoxystyryl)quinoline-8-carboxylic acid exhibits strong antibacterial activity, particularly against Staphylococcus aureus.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
